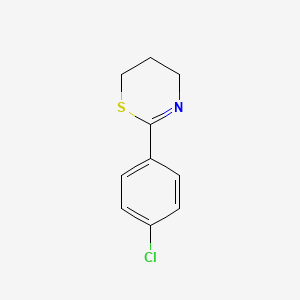
2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine is a heterocyclic compound that contains a thiazine ring fused with a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine typically involves the reaction of 4-chloroaniline with a thioamide under specific conditions. One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and isopropanol, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.
科学的研究の応用
2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
類似化合物との比較
Similar Compounds
Thiazole: A related compound with a similar thiazine ring structure but different substituents.
Indole: Another heterocyclic compound with diverse biological activities.
Quinazoline: A nitrogen-containing heterocycle with significant medicinal applications.
Uniqueness
2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine is unique due to its specific combination of a chlorophenyl group and a thiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
830356-07-5 |
|---|---|
分子式 |
C10H10ClNS |
分子量 |
211.71 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C10H10ClNS/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2 |
InChIキー |
DYEFDBFRGRHGND-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(SC1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


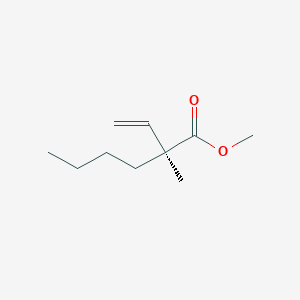
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
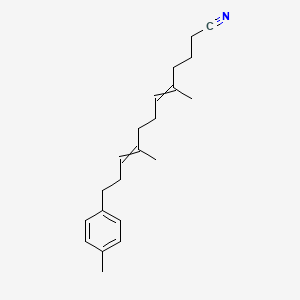
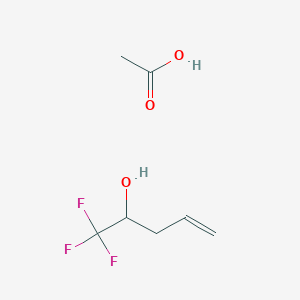
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
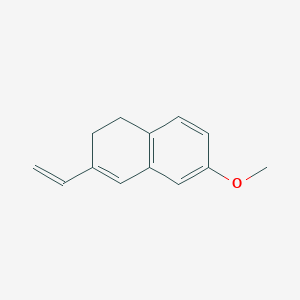
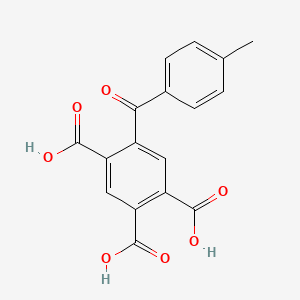
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)
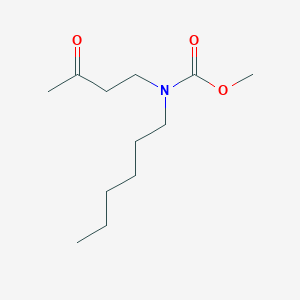
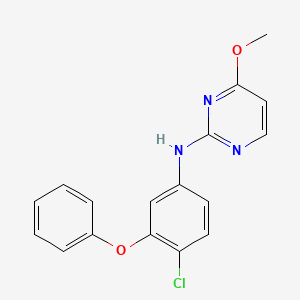
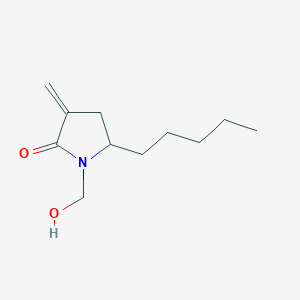
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
